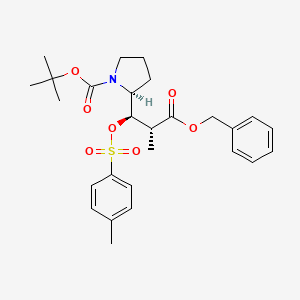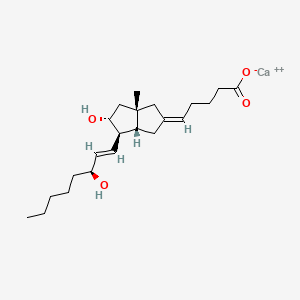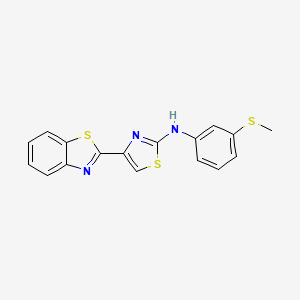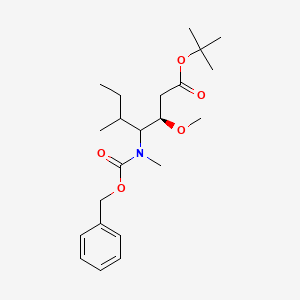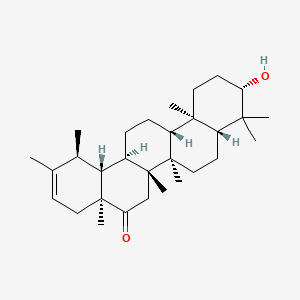
3|A-Hydroxytaraxast-20-en-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3|A-Hydroxytaraxast-20-en-16-one is a natural compound isolated from the eucalyptol/alcohol extract of Eucalyptus grandis Hill ex Maiden . This compound belongs to the class of triterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3|A-Hydroxytaraxast-20-en-16-one typically involves the extraction from natural sources such as Eucalyptus leaves. The extraction process includes the use of solvents like benzene and alcohol . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the collection of Eucalyptus leaves, followed by solvent extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3|A-Hydroxytaraxast-20-en-16-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the triterpenoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.
Scientific Research Applications
3|A-Hydroxytaraxast-20-en-16-one has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 3|A-Hydroxytaraxast-20-en-16-one involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. It exerts its effects by binding to specific proteins and altering their function, leading to changes in cellular processes .
Comparison with Similar Compounds
- 3|A-Hydroxytaraxast-20-en-22-one
- Lupeol
- Alpha-amyrin
Comparison: 3|A-Hydroxytaraxast-20-en-16-one is unique due to its specific structural features and biological activities. Compared to similar compounds like lupeol and alpha-amyrin, it has distinct functional groups that contribute to its unique properties. For instance, the presence of a hydroxyl group at the 3-position and a ketone group at the 16-position differentiates it from other triterpenoids .
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,4,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydropicen-5-one |
InChI |
InChI=1S/C30H48O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-23,25,31H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,25-,27+,28-,29-,30-/m1/s1 |
InChI Key |
KITFRXICXBNQTD-CIBVFLNMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC(=O)[C@]2(CC=C1C)C)C)C)(C)C)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


